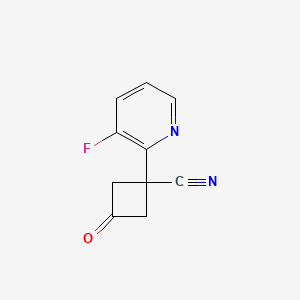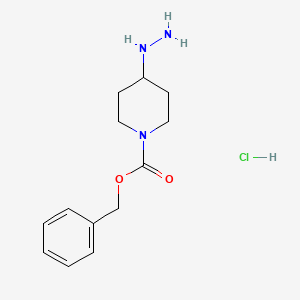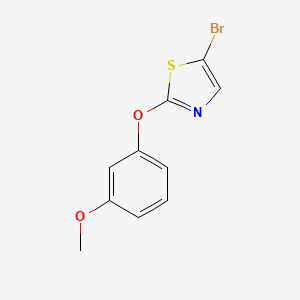
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole
Vue d'ensemble
Description
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole, commonly referred to as 5-Br-2-MPT, is an organic compound with a variety of uses in the laboratory and in scientific research. This compound is a colorless solid with a melting point of 153-154°C and a boiling point of 403°C. It belongs to the family of thiazoles, which are heterocyclic compounds containing a sulfur atom and an oxygen atom in a five-membered ring. 5-Br-2-MPT is a versatile compound that can be used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Applications De Recherche Scientifique
Photodynamic Therapy in Cancer Treatment
- A zinc phthalocyanine derivative substituted with a group containing 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole has been synthesized and characterized. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate as a Type II photosensitizer for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Novel Compounds
- The one-step synthesis of 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was described, showcasing the versatility of derivatives of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole in synthesizing novel compounds (Vijaya Raj & Narayana, 2006).
Chemical Reaction Mechanisms
- The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea were studied, involving a derivative similar to 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole. This research contributes to understanding the reaction mechanisms and potential applications of such compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Antiproliferative Activity
- New compounds synthesized from 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their antiproliferative activity, indicating potential therapeutic applications (Narayana, Vijaya Raj, & Sarojini, 2010).
Central Nervous System Penetrability
- A study on a highly potent serotonin-3 receptor antagonist, a derivative of 5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole, revealed its effectiveness in penetrating the blood-brain barrier, suggesting its potential use in neurological applications (Rosen et al., 1990).
Synthesis on Solid Phase
- The synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase starting from a 4-formyl-3-methoxy phenoxy resin is reported. This study contributes to the field of solid-phase synthesis and its application in drug development (Kim, Kwon, Han, & Gong, 2019).
Potential MAGL Inhibitors
- The efficient one-pot synthesis of 5-bromo-2-amino-1,3-thiazoles demonstrates the compound's utility in producing pharmacologically interesting compounds, including potential monoacylglycerol lipase inhibitors (Prévost et al., 2018).
Propriétés
IUPAC Name |
5-bromo-2-(3-methoxyphenoxy)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-13-7-3-2-4-8(5-7)14-10-12-6-9(11)15-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDMUARICMOEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-methoxyphenoxy)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



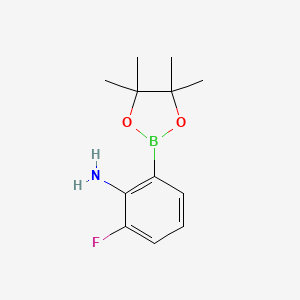
![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)
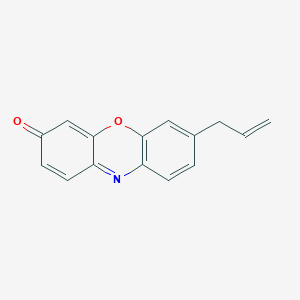
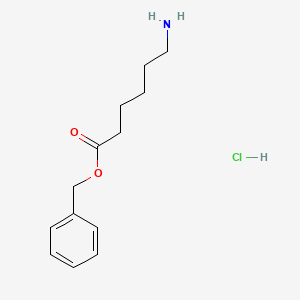
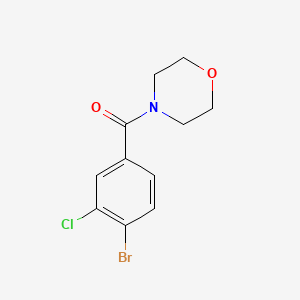
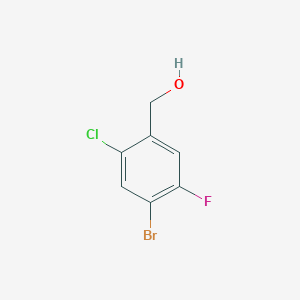

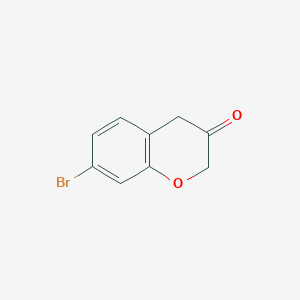
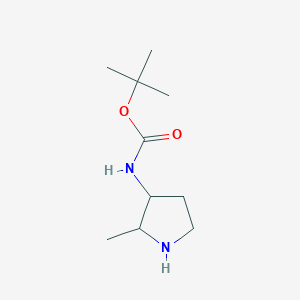
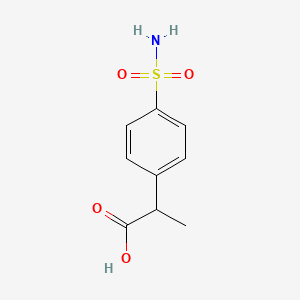
![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)
